[11C]Phno, or [11C]-(+)-PHNO, is a radiolabeled compound utilized primarily in positron emission tomography (PET) imaging. It is characterized as a selective agonist for the dopamine D2 and D3 receptors, making it a valuable tool for studying dopaminergic signaling in both healthy and diseased states. The compound is synthesized using carbon-11, which is produced in cyclotrons, allowing it to be traced in vivo for various neurobiological studies.
The compound has been developed through various synthetic routes, with significant contributions from research focused on optimizing its production and enhancing its application in neuroimaging. The synthesis typically involves starting materials that undergo several transformations to yield the final product.
[11C]Phno falls under the category of radiopharmaceuticals, specifically designed for use in PET imaging. Its classification as a dopamine receptor agonist positions it within the broader context of neuropharmacology, where it aids in understanding dopamine-related disorders such as schizophrenia and Parkinson's disease.
The synthesis of [11C]Phno generally follows a multi-step process. A notable method involves the use of supercritical fluid chromatography for the enantiomeric resolution of its norpropyl derivative. This approach allows for the isolation of the desired enantiomer with high purity and yield.
The synthesis begins with cyclotron-produced carbon-11 dioxide, which is converted into [11C]methyl iodide or [11C]iodomethane. This intermediate is then reacted with an appropriate nucleophile to form [11C]Phno. Recent advancements have focused on reducing synthesis time and improving yield without sacrificing product quality, resulting in more efficient production protocols that can yield over 3 gigabecquerels of radioactivity suitable for clinical applications .
The molecular structure of [11C]Phno features a complex arrangement that facilitates its interaction with dopamine receptors. It includes a phenolic component that is critical for receptor binding.
The molecular formula is C18H22N2O2, with a molecular weight of approximately 298.38 g/mol. The specific arrangement of atoms contributes to its agonistic properties at dopamine D2 and D3 receptors, which are pivotal in modulating neurotransmission.
The primary chemical reactions involved in the synthesis of [11C]Phno include nucleophilic substitutions where carbon-11 labeled intermediates react with various nucleophiles to form the final product.
The reaction conditions are optimized to favor the formation of [11C]Phno while minimizing by-products. Techniques such as automated synthesis platforms have been implemented to enhance reproducibility and efficiency in these reactions .
[11C]Phno acts as an agonist at dopamine D2 and D3 receptors, initiating a cascade of intracellular signaling pathways that influence neuronal activity. This mechanism is crucial for studying conditions associated with dopaminergic dysfunction.
In vivo studies using PET imaging have demonstrated that [11C]Phno preferentially binds to D3 receptors compared to D2 receptors, providing insights into the receptor's role in various neuropsychiatric disorders .
[11C]Phno is typically administered as a sterile solution for injection. Its stability under physiological conditions is crucial for effective imaging.
The compound exhibits properties typical of organic molecules with aromatic systems, including hydrophobicity that affects its distribution within biological systems. It has a logP value indicating moderate lipophilicity, which facilitates crossing the blood-brain barrier.
[11C]Phno is primarily used in PET imaging to explore the dopaminergic system's role in various neurological and psychiatric disorders. Its applications include:
[11C]PHNO ([11C]-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol) represents one of the most technically challenging dopamine D₂/₃ receptor agonist radiotracers due to its multi-step radiosynthesis involving harsh reaction conditions and air-sensitive reagents. The predominant synthesis route involves a four-step sequence beginning with [11C]CO₂ fixation. First, [11C]CO₂ undergoes a Grignard reaction with ethylmagnesium bromide to form [1-11C]propionate. This intermediate is subsequently converted to the highly reactive [11C]propionyl chloride using thionyl chloride (SOCl₂). The acyl chloride then reacts with the precursor (+)-HNO in the presence of triethylamine to form an amide intermediate, which is finally reduced to [11C]PHNO using lithium aluminum hydride (LiAlH₄) [1] [8].
A significant advancement in synthesis optimization came with the elimination of temperature control steps. Traditional protocols required strict temperature regulation (-30°C for reduction) to minimize byproduct formation. Recent innovations demonstrated that performing the entire synthesis at room temperature reduced production time by approximately 5 minutes, preserving ~15% of the radioactivity yield that would otherwise decay during cooling/heating phases. This optimization also enhanced process robustness by reducing equipment complexity and potential failure points [1].
Parallel development of the [3-11C]PHNO isotopolog offers an alternative strategy. This route employs [11C]iodomethane to alkylate an N-acetyl precursor followed by LiAlH₄ reduction, achieving 55-60% analytical radiochemical yield within 20 minutes. While offering comparable purity (>95%), this method faces challenges in achieving high molar activity consistently for human studies due to carrier introduction during methylation [4].
Table 1: Comparison of [11C]PHNO Radiosynthesis Methods
Synthesis Method | Radiolabeling Position | Key Reagents | Reaction Time | Critical Parameters |
---|---|---|---|---|
Grignard Carboxylation | [1-11C]Propyl chain | EtMgBr, SOCl₂, (+)-HNO, LiAlH₄ | ~30 min | Strict anhydrous conditions; Historically required cryogenic steps |
Room Temperature Method | [1-11C]Propyl chain | EtMgBr, SOCl₂, (+)-HNO, LiAlH₄ | ~25 min | Omission of heating/cooling; Inert atmosphere maintenance |
[11C]Methylation Pathway | [3-11C]Propyl terminus | [11C]CH₃I, N-acetyl precursor, LiAlH₄ | ~20 min | Lower molar activity; Carrier control challenges |
Critical troubleshooting protocols have been established to address synthesis failures, which historically occurred frequently due to moisture sensitivity. By systematically analyzing reaction intermediates and impurities, researchers developed a decision tree for error identification. For instance, the presence of [11C]propionic acid indicates hydrolysis of the acid chloride intermediate, pointing to moisture intrusion during transfer steps. Similarly, incomplete reduction products suggest issues with LiAlH₄ stoichiometry or activation [1]. These advancements collectively enhance synthesis reliability while maintaining the high molar activity (>30 GBq/μmol) essential for avoiding pharmacological effects during PET imaging [1] [2].
Translating manual synthesis to automated production platforms has been pivotal for clinical deployment of [11C]PHNO. Two primary automation strategies have emerged: vessel-based and "in-loop" approaches. The vessel-based method utilizes commercially available synthesizers (e.g., GE TRACERlab™ FX C Pro) where reactions occur in designated reactors with computer-controlled fluid handling. While effective, this approach still faces challenges with reagent transfers involving [11C]propionyl chloride, which is prone to decomposition and requires meticulous moisture control [1] [2].
The groundbreaking "in-loop" method represents a paradigm shift in production efficiency. This approach performs the Grignard carboxylation within a polyethylene (PE) loop pre-impregnated with ethylmagnesium bromide. After [11C]CO₂ trapping, SOCl₂ is pushed through the loop, forming [11C]propionyl chloride which reacts directly with (+)-HNO in a downstream reactor. This closed system minimizes intermediate transfers, reduces reaction dead volume, and significantly mitigates moisture/oxygen exposure risks. Implemented on modified GE FastLab™ or Tracerlab FXM platforms, this method achieves reliable radiochemical yields of 2-8% (non-decay corrected) and molar activities consistently exceeding 30 GBq/μmol – suitable for human studies [1] [8] [10].
Table 2: Automated Production Performance Metrics for [11C]PHNO
Automation Platform | Synthesis Type | Average RCY (non-d.c.) | Molar Activity (GBq/μmol) | Purity | Total Synthesis Time |
---|---|---|---|---|---|
TRACERlab FX C Pro | Vessel-based | 5-10% | 30-70 | >95% | 45-50 min |
Modified FastLab (In-loop) | Loop-based Grignard | 2-8% | 40-90 | >97% | 35-40 min |
Semi-automated Module | [3-11C]PHNO Methylation | ~9% | 26-81 | >95% | 63-65 min |
For clinical translation, automated systems incorporate sterile filtration (0.22 µm membrane filters) and solid-phase extraction (SPE) purification using C18-plus cartridges, replacing traditional semi-preparative HPLC in some protocols. This simplification reduces formulation time while maintaining stringent quality attributes. The final product is typically formulated in saline with <10% ethanol, meeting USP limits for residual solvents. Production consistency is evidenced by successful human studies examining dopamine release in schizophrenia and Parkinson's disease, where 1,850-3,700 MBq (50-100 mCi) doses are routinely administered per scan [1] [2] [6]. Despite these advancements, operational complexity remains higher than for simpler 11C-radiotracers like [11C]raclopride, necessitating specialized operator training and maintenance protocols to ensure reliability [8] [10].
Manufacturing [11C]PHNO for human administration demands rigorous adherence to Good Manufacturing Practice (GMP) principles as outlined in 21 CFR Parts 210 and 211, and ICH Q7 guidelines for active pharmaceutical ingredients. The quality unit (QU) bears overarching responsibility for batch release, with specific authority to review completed production records, approve specifications, and ensure investigation of critical deviations. Essential GMP requirements include clearly defined procedures for environmental monitoring, equipment calibration (e.g., dose calibrators, HPLC), and personnel training documentation – all subject to regular audit [3] [5] [7].
The QC testing protocol for [11C]PHNO encompasses six critical attributes assessed using validated methods:
Table 3: Quality Control Specifications for [11C]PHNO Injection
Quality Attribute | Test Method | Acceptance Criterion | Pharmacopeial Reference |
---|---|---|---|
Appearance | Visual inspection | Clear, colorless, free of particulates | USP <1> |
Radiochemical Purity | HPLC with radiodetector | ≥95% [11C]PHNO | USP <823> |
Chemical Purity | GC/HPLC-UV | THF ≤ 720 ppm; Acetonitrile ≤ 410 ppm; Ethanol ≤ 10% | ICH Q3C |
Molar Activity | HPLC-UV/radiodetector | Report value; Typically >30 GBq/μmol at EOS | - |
Sterility | Membrane filtration | No growth (14 days incubation) | USP <71> |
Endotoxins | LAL test | <175 EU/dose | USP <85> |
pH | pH indicator strips | 5.0 – 8.5 | USP <791> |
Filter Integrity | Bubble point test | ≥50 psi (if sterilizing filter used) | USP <797> |
Electronic records and signatures governed by 21 CFR Part 11 requirements are mandatory for cGMP-compliant production. Systems must implement access controls, audit trails, and electronic signatures equivalent to handwritten counterparts. For instance, HPLC software must log all sequence modifications, reprocessing, and calibration changes with timestamp and operator identification [7] [9]. Stability data supports a typical 60-minute expiry post-end-of-synthesis, with storage at room temperature.
Deviation management follows a strict corrective and preventive action (CAPA) framework. A 2019 study established a troubleshooting protocol by identifying synthesis intermediates and impurities, enabling rapid error source identification. For example, elevated propionic acid levels indicate moisture ingress during acid chloride formation, while unreacted precursor suggests incorrect stoichiometry. Documentation of such deviations and their resolution is mandatory for GMP compliance [1] [3]. Facilities must maintain comprehensive records including environmental monitoring data, equipment maintenance logs, and personnel training certifications – all subject to regulatory inspection [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1